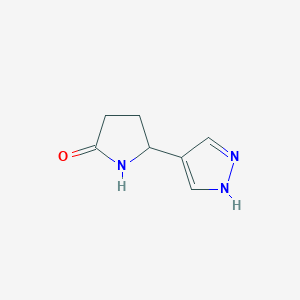
6-Chloro-N-hydroxy-5-methylnicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-hydroxy-5-methylnicotinimidamide is a chemical compound with the molecular formula C7H8ClN3O It is a derivative of nicotinic acid and contains a chloro, hydroxy, and methylnicotinimidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-hydroxy-5-methylnicotinimidamide typically involves the chlorination of a nicotinic acid derivative followed by the introduction of hydroxy and methylnicotinimidamide groups. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. The hydroxy group can be introduced through hydroxylation reactions, and the methylnicotinimidamide group can be added using appropriate amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N-hydroxy-5-methylnicotinimidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6-Chloro-N-hydroxy-5-methylnicotinimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-hydroxy-5-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-N-hydroxy-2-methylnicotinimidamide
- 6-Chloro-3-hydroxy-2-pyrazinecarboxamide
- 6-Hydroxy-5-methoxynicotinic acid
Uniqueness
6-Chloro-N-hydroxy-5-methylnicotinimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C7H8ClN3O |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
6-chloro-N'-hydroxy-5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8ClN3O/c1-4-2-5(7(9)11-12)3-10-6(4)8/h2-3,12H,1H3,(H2,9,11) |
Clé InChI |
XALFCPZYRIGCKW-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=CN=C1Cl)/C(=N/O)/N |
SMILES canonique |
CC1=CC(=CN=C1Cl)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)


![azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13125988.png)



![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)





